molecular formula C10H11ClO3 B145215 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride CAS No. 127268-73-9

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride

Cat. No.: B145215
CAS No.: 127268-73-9
M. Wt: 214.64 g/mol
InChI Key: DVPGWEYDQNNDHB-UHFFFAOYSA-N
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Description

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) is a complex organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol. This compound is characterized by its unique pentalene-furan structure, which is a fused bicyclic system containing both furan and pentalene rings. The presence of a carbonyl chloride group and an octahydro-2-oxo moiety further adds to its chemical complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pentalene-furan core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Pentaleno[1,6-bc]furan-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    2H-Pentaleno[1,6-bc]furan-4-methyl ester: Contains a methyl ester group in place of the carbonyl chloride.

    2H-Pentaleno[1,6-bc]furan-4-amine: Features an amine group instead of the carbonyl chloride.

Uniqueness

The uniqueness of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) lies in its specific functional groups and the resulting chemical reactivity. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

127268-73-9

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride

InChI

InChI=1S/C10H11ClO3/c11-9(12)5-3-6-8-4(5)1-2-7(8)14-10(6)13/h4-8H,1-3H2

InChI Key

DVPGWEYDQNNDHB-UHFFFAOYSA-N

SMILES

C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl

Canonical SMILES

C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl

Synonyms

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6balpha)- (9CI)

Origin of Product

United States

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